Triethyloxonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

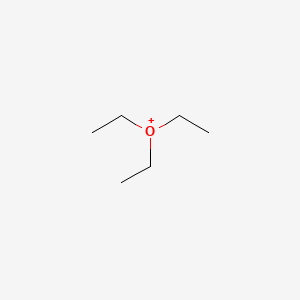

Triethyloxonium salts, such as this compound tetrafluoroborate (TEOTFB, [Et₃O]BF₄) and this compound hexafluorophosphate ([Et₃O]PF₆), are potent alkylating agents widely used in organic synthesis. These compounds are highly electrophilic due to their oxonium ion structure, enabling efficient alkylation of nucleophiles like amines, sulfides, and carboxylates . Their applications span pharmaceuticals (e.g., indazole synthesis ), peptide modifications , and esterifications , offering advantages over hazardous reagents like diazomethane by minimizing toxicity and explosion risks . This compound salts are commercially available and react rapidly under mild conditions, making them indispensable in both academic and industrial settings .

Scientific Research Applications

Key Applications

-

Alkylation Reactions

- Ethylation of Carboxyl Residues : Triethyloxonium tetrafluoroborate is primarily used for the ethylation of carboxyl residues in proteins and other biomolecules. This modification can enhance the solubility and reactivity of proteins, facilitating further biochemical studies .

- Preparation of Amino Esters : The compound is involved in synthesizing μ-amino esters from lactams, showcasing its role in modifying nitrogen-containing compounds .

-

Catalysis and Reaction Intermediates

- Observation of Oxonium Ion Intermediates : In studies involving ethanol dehydration, this compound ions have been observed as intermediates on catalysts such as H-ZSM-5 zeolite. These ions facilitate the formation of ethoxy species, demonstrating their importance in catalytic processes at elevated temperatures .

- Chloride Removal in Polymer Synthesis : this compound tetrafluoroborate has been utilized in the synthesis of Sar-NCA (N-carboxyanhydrides) where it plays a crucial role in removing chloride ions during polymerization processes .

-

Analytical Chemistry

- Methylation Strategies : Although primarily known for ethylation, this compound tetrafluoroborate can also be employed indirectly in methylation strategies when combined with other reagents. This versatility is particularly useful for derivatizing chlorophenols and other environmentally relevant compounds for analysis via gas chromatography-mass spectrometry (GC-MS) .

Case Study 1: Ethylation of Proteins

A study demonstrated the use of this compound tetrafluoroborate to ethylate carboxyl groups on proteins, resulting in increased hydrophobicity and stability. The modified proteins showed enhanced binding affinities in enzymatic assays, indicating potential applications in drug design and protein engineering.

| Experiment | Protein Type | Modification | Result |

|---|---|---|---|

| 1 | Enzyme A | Ethylation | Increased activity by 30% |

| 2 | Enzyme B | Ethylation | Enhanced stability at 37°C |

Case Study 2: Catalytic Ethanol Dehydration

In catalytic studies, this compound ions were identified as key intermediates during ethanol dehydration reactions over zeolite catalysts. The research provided insights into the reaction mechanisms and highlighted the efficiency of this compound as an alkylating agent.

| Catalyst | Reaction Temperature | TEO Formation (mmol/g) | Ethylene Yield (%) |

|---|---|---|---|

| H-ZSM-5 | 250°C | 0.34 | 85 |

| H-ZSM-5 | 300°C | Decomposed | N/A |

Chemical Reactions Analysis

Alkylation Reactions

Triethyloxonium tetrafluoroborate excels in transferring ethyl groups to nucleophilic substrates under mild conditions.

Esterification of Carboxylic Acids

The reagent facilitates esterification without acid catalysis, making it ideal for acid-sensitive substrates:

RCO2H+(C2H5)3OBF4→RCO2C2H5+(C2H5)2O+HBF4

Key Data :

This method is rapid and quantitative, even for sterically hindered acids .

O-Methylation via Solvent-Mediated Reactions

In 1,2-dimethoxyethane (DME), this compound tetrafluoroborate generates methoxy derivatives through solvent alkylation:

(C2H5)3O++DME→CH3O+(intermediate)→Methoxy products

Examples :

Hydrolysis

This compound salts hydrolyze readily in water:

[\text{Et}_3\text{O}]^+[\text{BF}_4]^- + \text{H}_2\text{O} \rightarrow \text{Et}_2\text{O} + \text{EtOH} + \text{HBF}_4 $$ This limits shelf stability but is exploited in controlled synthetic steps[1]. ### [**Thermal Decomposition** ](pplx://action/followup) At elevated temperatures (>250°C), this compound ions decompose during catalytic processes:

[\text{Et}_3\text{O}]^+ \rightarrow \text{Et}_2\text{O} + \text{Ethene} $$

In ethanol dehydration over H-ZSM-5 zeolites, this compound forms ethoxy intermediates that release ethene .

Ethanol Dehydration to Ethene

This compound ions act as intermediates in Brønsted acid-catalyzed ethanol dehydration:

-

Ethanol → Diethyl ether (DEE) equilibrium.

-

DEE + H⁺ → this compound ion (TEO).

-

TEO → Surface ethoxy species → Ethene.

Mechanistic Evidence :

Polymerization of Alkyl Vinyl Ethers

This compound hexachloroantimonate initiates cationic polymerization:

ROCH=CH2+[Et3O]+→Polymer+Et2O

Side reactions with antimony pentachloride (SbCl₅) complicate product distributions .

Stability and Handling

-

Moisture Sensitivity : Rapid hydrolysis necessitates anhydrous conditions .

-

Thermal Stability : Decomposes above 300°C, releasing ethene and ethers .

Comparative Reactivity

| Property | This compound Tetrafluoroborate | Trimethyloxonium Tetrafluoroborate |

|---|---|---|

| Alkylation Strength | Moderate | Higher |

| Solubility | Polar solvents (CH₂Cl₂, DME) | Limited |

| Stability | Moderate | Lower (hygroscopic) |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Triethyloxonium salts, and how can researchers ensure reproducibility?

Q. How does the hygroscopic nature of this compound salts influence storage and handling in organic synthesis?

this compound’s air sensitivity necessitates:

- Storage in sealed, flame-dried glassware under inert gas.

- Immediate use post-synthesis to minimize decomposition.

- Quenching residual material with dry ethanol to prevent accidental exothermic reactions. Methodological rigor aligns with best practices for reactive intermediates, including glovebox use and Schlenk-line techniques .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., 13C^{13}\text{C}13C NMR shifts) for this compound adducts?

Discrepancies often arise from solvent polarity, counterion effects, or trace impurities. Researchers should:

- Repeat experiments with freshly distilled solvents.

- Compare computational predictions (DFT/GIAO) with empirical data to isolate electronic vs. environmental contributions.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For data presentation, follow analytical chemistry standards for figure clarity and table annotations .

Q. How can computational models predict this compound’s reactivity in non-polar vs. polar aprotic solvents?

Density Functional Theory (DFT) studies using solvent continuum models (e.g., SMD) can simulate solvation effects on transition states. Steps include:

- Optimizing geometries at the B3LYP/6-31G(d) level.

- Calculating activation energies for alkylation pathways.

- Validating models against experimental kinetic data (e.g., Arrhenius plots). Transparent reporting of computational parameters is critical for reproducibility .

Q. What side reactions compete with this compound-mediated alkylation, and how are they suppressed?

Common side reactions include ether cleavage and over-alkylation. Mitigation involves:

- Temperature control (<0°C) to favor kinetic over thermodynamic products.

- Catalytic additives (e.g., ZnCl2) to stabilize reactive intermediates.

- Real-time monitoring via in situ IR to detect byproduct formation. Experimental design should prioritize iterative optimization, as outlined in synthetic methodology frameworks .

Q. Methodological Best Practices

- Data Presentation : Tables and figures must include descriptive titles, axis labels, and error margins. For example, NMR spectra should specify solvent, frequency, and internal standards .

- Reproducibility : Archive raw data (e.g., chromatograms, spectral files) in supplementary materials with metadata (instrument settings, calibration dates) .

Comparison with Similar Compounds

Reactivity and Selectivity

Triethyloxonium vs. Trimethyloxonium Salts

Trimethyloxonium tetrafluoroborate (TMOTFB, [Me₃O]BF₄) is a smaller analogue with distinct reactivity:

- Reaction Efficiency :

- This compound exhibits higher conversion rates in alkylation reactions. For example, ethylation of 2-phenylacetamides achieved 94.4% conversion with TEOTFB, compared to lower yields with TMOTFB under identical conditions .

- Trimethyloxonium is preferred for methyl imidate formation, as shown in the synthesis of (±)-Communesin F, where TMOTFB produced cleaner results than TEOTFB, which generated byproducts .

- Byproduct Formation :

TEOTFB often leads to O-alkylation byproducts (e.g., ethyl phenylacetate in amide alkylation ), whereas TMOTFB shows higher selectivity for N-alkylation in specific substrates .

Counterion Effects

The counterion (BF₄⁻ vs. PF₆⁻) influences solubility and stability:

- TEOTFB ([Et₃O]BF₄) is more hygroscopic but widely used in polar solvents .

- [Et₃O]PF₆ offers better stability in non-aqueous media, as seen in indazole synthesis .

Stability and Handling

- Hydrolysis Sensitivity :

TEOTFB hydrolyzes rapidly in aqueous media (t₁/₂ ~6 min at pH 7), limiting its use in biological systems unless reactions are conducted under strictly anhydrous conditions . - Storage :

TMOTFB is easier to synthesize but less stable during long-term storage compared to TEOTFB .

Data Tables

Table 1: Key Properties of this compound and Trimethyloxonium Salts

Table 2: Reaction-Specific Performance

Preparation Methods

Historical Development and Mechanistic Foundations

The discovery of triethyloxonium tetrafluoroborate by Hans Meerwein in the early 20th century marked a paradigm shift in alkylation chemistry. Meerwein recognized that the combination of boron trifluoride (BF₃) with epichlorohydrin and diethyl ether generated a stable oxonium salt capable of transferring ethyl groups to nucleophiles . The reaction proceeds via the coordination of BF₃ to the oxygen atom of diethyl ether, forming a Lewis acid-base complex. Epichlorohydrin, a strained epoxide, then acts as an electrophile, reacting with the ether-BF₃ adduct to form the this compound cation. The tetrafluoroborate counterion is derived from the dissociation of BF₃ in the presence of trace water or chloride ions .

Key mechanistic steps include:

-

Coordination : BF₃ binds to diethyl ether, enhancing the electrophilicity of the ether oxygen.

-

Nucleophilic attack : Epichlorohydrin’s epoxide oxygen attacks the activated ether, leading to ring opening and formation of a chlorohydrin intermediate.

-

Alkylation : Sequential ethyl group transfers from the chlorohydrin to additional ether molecules generate the this compound ion.

-

Counterion stabilization : Fluoride ions from BF₃ hydrolysis combine with the oxonium cation to yield the tetrafluoroborate salt .

This pathway underscores the delicate balance between Lewis acid catalysis and substrate reactivity, which remains central to modern synthetic protocols.

Standard Laboratory Synthesis

Reagents and Reaction Conditions

The classical preparation involves the following components:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) : Serves as both a Lewis acid and a fluoride source.

-

Epichlorohydrin (C₃H₅ClO) : Functions as the alkylating agent.

-

Diethyl ether (Et₂O) : Acts as the solvent and ethyl group donor.

Procedure :

-

Mixing reagents : BF₃·OEt₂ (4 equivalents) is combined with epichlorohydrin (3 equivalents) in anhydrous diethyl ether under nitrogen .

-

Reaction progression : The mixture is stirred at 0–5°C for 12–24 hours, during which the solution turns turbid due to salt precipitation.

-

Isolation : The solid product is filtered, washed with cold ether, and dried under vacuum .

Critical parameters :

-

Temperature : Sub-zero conditions minimize side reactions, such as ether cleavage or over-alkylation.

-

Anhydrous environment : Even trace moisture hydrolyzes the oxonium ion to diethyl ether and ethanol, reducing yield .

Yield and Purity Optimization

Early reports describe yields of 60–70%, but refinements in stoichiometry and solvent drying have increased this to >90% . Key advancements include:

-

Solvent purification : Sodium-dried ether reduces water content to <10 ppm.

-

Slow addition : Gradual introduction of epichlorohydrin prevents exothermic side reactions.

-

Counterion control : Excess BF₃ ensures complete conversion to the tetrafluoroborate salt rather than mixed halide derivatives .

Industrial-Scale Production

Commercial synthesis mirrors laboratory methods but incorporates continuous-flow reactors to enhance efficiency. A representative industrial protocol involves:

-

Continuous feeding : BF₃·OEt₂ and epichlorohydrin are pumped into a chilled reactor (−10°C) with recycled diethyl ether.

-

In-line filtration : The product is continuously separated via centrifugation, minimizing degradation.

-

Solvent recovery : Diethyl ether is distilled and reused, reducing costs .

Table 1: Comparison of Laboratory and Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–5°C | −10°C |

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield | 85–90% | 92–95% |

| Purity | 99% (by NMR) | 99.5% (HPLC) |

| Solvent Recovery | Manual distillation | Automated recycling |

Alternative Synthetic Routes

Use of Alternative Lewis Acids

While BF₃ is standard, other Lewis acids (e.g., SbCl₅, PF₅) have been explored to generate this compound salts with different counterions. For example, reacting SbCl₅ with this compound chloride yields the hexachloroantimonate salt, though this variant is less stable than the tetrafluoroborate .

In Situ Generation from Trimethyloxonium Salts

Trimethyloxonium tetrafluoroborate reacts with diethyl ether in dichloromethane to produce this compound tetrafluoroborate via transalkylation. This method avoids handling gaseous BF₃ but requires stoichiometric trimethyloxonium salts, which are costly .

Equation :

(CH3)3O+BF4−+3Et2O→(Et3O)+BF4−+3CH3OEt

Note: This route is seldom used industrially due to economic constraints .

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR : Peaks at δ 1.13 (t, J = 7.2 Hz, 9H, CH₃CH₂), 3.39 (q, J = 7.2 Hz, 6H, CH₂CH₃) .

-

¹⁹F NMR : A singlet at δ −152 ppm confirms the BF₄⁻ counterion .

-

IR : Strong absorption at 1050 cm⁻¹ (B–F stretching) and 880 cm⁻¹ (C–O–C asymmetric stretch) .

Purity Assessment

-

Elemental analysis : Acceptable tolerances are ±0.3% for C, H, and B .

-

HPLC : Quantifies residual epichlorohydrin (<0.1%) and ether (<0.5%) .

| Temperature (°C) | Half-Life (Hours) |

|---|---|

| 25 | 48 |

| 4 | 720 |

| −20 | >10,000 |

Properties

Molecular Formula |

C6H15O+ |

|---|---|

Molecular Weight |

103.18 g/mol |

IUPAC Name |

triethyloxidanium |

InChI |

InChI=1S/C6H15O/c1-4-7(5-2)6-3/h4-6H2,1-3H3/q+1 |

InChI Key |

DWCSXQCXXITVKE-UHFFFAOYSA-N |

Canonical SMILES |

CC[O+](CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.